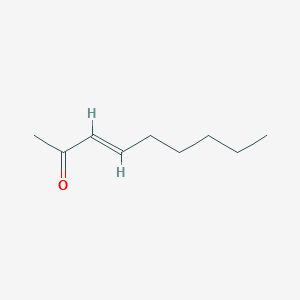

3-Nonen-2-one

Description

Properties

IUPAC Name |

(E)-non-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKLIZDXVUCLHQ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316311 | |

| Record name | (E)-3-Nonen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; fruity-berry | |

| Record name | 3-Nonen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | 3-Nonen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.843-0.846 | |

| Record name | 3-Nonen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18402-83-0, 14309-57-0 | |

| Record name | (E)-3-Nonen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18402-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nonen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonen-2-one, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018402830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonen-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-3-Nonen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-non-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Non-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NONEN-2-ONE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR0K39OF16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Nonen-2-one chemical properties and structure

An In-depth Technical Guide to 3-Nonen-2-one (B88694): Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an unsaturated aliphatic ketone that plays a significant role as a flavor and fragrance component and serves as a versatile intermediate in organic synthesis.[1][2] Its distinct chemical structure, characterized by a carbon-carbon double bond conjugated to a ketone functional group, imparts unique reactivity and sensory properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic data of this compound, tailored for professionals in research and development.

Chemical Structure and Isomerism

This compound, a C9 ketone, exists as two geometric isomers: (E)-3-Nonen-2-one (trans) and (Z)-3-Nonen-2-one (cis). The IUPAC name for the trans isomer is (E)-non-3-en-2-one.[3] The presence of the α,β-unsaturated ketone moiety is central to its chemical behavior and biological activity.

-

Canonical SMILES: CCCCC/C=C/C(=O)C[8]

-

InChI: InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+[3]

-

InChIKey: HDKLIZDXVUCLHQ-BQYQJAHWSA-N[9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Weight | 140.22 g/mol | [3][5] |

| CAS Number | 14309-57-0 | [4][5][6][7] |

| Appearance | Colorless to light yellow liquid | [8] |

| Boiling Point | 201.9 ± 9.0 °C at 760 mmHg | [4] |

| 85 °C at 12 mmHg | [10][11] | |

| Density | 0.8 ± 0.1 g/cm³ | [4] |

| 0.848 g/mL at 25 °C | [10][11] | |

| Flash Point | 81.7 ± 0.0 °C | [4] |

| Refractive Index | n20/D 1.449 (lit.) | [8][10][11] |

| Solubility | Insoluble in water; soluble in fats and ethanol | [3] |

| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C | [4] |

| LogP | 2.69 | [4] |

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves an aldol (B89426) condensation followed by dehydration. One documented method is the reaction of acetone (B3395972) with n-hexanal in the presence of an aqueous potassium hydroxide (B78521) (KOH) solution to form the intermediate 4-hydroxy-2-nonanone. This intermediate is then subjected to an elimination reaction under acidic conditions to yield this compound.[12]

The process can be optimized by controlling factors such as the concentration of the KOH solution, the molar ratio of acetone to n-hexanal, reaction temperature, and reaction time.[12]

References

- 1. This compound, 14309-57-0 [thegoodscentscompany.com]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. This compound | C9H16O | CID 5317045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:14309-57-0 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 96% | Fisher Scientific [fishersci.ca]

- 7. This compound [webbook.nist.gov]

- 8. This compound|lookchem [lookchem.com]

- 9. PubChemLite - this compound (C9H16O) [pubchemlite.lcsb.uni.lu]

- 10. This compound | 18402-83-0 [chemicalbook.com]

- 11. This compound CAS#: 14309-57-0 [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

The Enigmatic Presence of 3-Nonen-2-one in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence, biosynthesis, and analytical methodologies for the unsaturated ketone, 3-nonen-2-one (B88694), in the plant kingdom. While recognized for its fruity and nutty aroma in the flavor and fragrance industry, its role within plant physiology is an emerging area of interest, suggesting potential involvement in defense signaling pathways. This document provides a comprehensive overview of the current scientific understanding, detailed experimental protocols for its analysis, and visual representations of its biochemical context to facilitate further research and application.

Natural Occurrence of this compound in Plants

This compound is a volatile organic compound (VOC) that has been identified in a variety of plant species. Its presence contributes to the characteristic aroma of many fruits and herbs. While its detection is documented, comprehensive quantitative data on the concentration of this compound across different plant tissues remains limited in publicly available scientific literature. The following table summarizes the plant species in which this compound has been reported.

| Plant Species | Common Name | Plant Part(s) | Reference(s) |

| Akebia trifoliata | Three-leaf Akebia | Fruit | [1] |

| Arctostaphylos uva-ursi | Bearberry | Leaves | [1] |

| Cistus creticus | Cretan rockrose | Essential oil | [1] |

| Asparagus officinalis | Asparagus | - | [2] |

| Cymbidium sinense | - | - | [3] |

| Fragaria × ananassa | Strawberry | Fruit | [4] |

| Lycopersicon esculentum | Tomato | Fruit |

Biosynthesis of this compound in Plants

The biosynthesis of C9 compounds, including this compound, in plants is believed to originate from the lipoxygenase (LOX) pathway, which involves the oxidative degradation of polyunsaturated fatty acids like linoleic acid and linolenic acid.[5][6][7][8] This pathway is typically initiated in response to tissue damage, such as during herbivory or pathogen attack.

The proposed biosynthetic pathway for this compound begins with the release of linoleic acid from plant cell membranes. Linoleic acid is then oxygenated by a specific lipoxygenase enzyme, 9-lipoxygenase (9-LOX), to form 9-hydroperoxyoctadecadienoic acid (9-HPOD). This hydroperoxide is subsequently cleaved by a hydroperoxide lyase (HPL) enzyme, yielding a C9 aldehyde, (E)-2-nonenal, and a C9 oxo-acid. The (E)-2-nonenal can then undergo further enzymatic modification, such as reduction and oxidation, which could lead to the formation of this compound.

Experimental Protocols

The analysis of volatile compounds like this compound from plant matrices is most commonly performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This technique is sensitive, solvent-free, and suitable for the analysis of volatile and semi-volatile compounds.

Protocol: Extraction and Analysis of this compound from Plant Material using HS-SPME-GC-MS

1. Sample Preparation: a. Collect fresh plant material (e.g., leaves, fruits). b. Homogenize a known weight of the plant material (e.g., 1-5 g) in liquid nitrogen to quench metabolic activity and facilitate cell disruption. c. Immediately transfer the powdered sample to a headspace vial (e.g., 20 mL). d. For quantitative analysis, add a known amount of an appropriate internal standard to the vial. e. Seal the vial tightly with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Place the vial in a heating block or autosampler with agitation. b. Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace. c. Expose an SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) under continuous agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Immediately after extraction, desorb the analytes from the SPME fiber in the heated GC inlet (e.g., at 250 °C) in splitless mode. b. Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms). A typical oven temperature program would be: start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes. c. Use helium as the carrier gas at a constant flow rate. d. The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

4. Data Analysis: a. Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST). b. For quantification, generate a calibration curve using standard solutions of this compound with the same internal standard used for the samples. Calculate the concentration of this compound in the original plant sample based on the peak area ratio to the internal standard.

Potential Role of this compound in Plant Signaling

While direct evidence for the role of this compound in plant signaling is still emerging, its chemical structure as an α,β-unsaturated ketone suggests a potential role as a reactive electrophile species (RES). RES are known to participate in plant defense signaling by interacting with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating their function. This interaction can trigger downstream signaling cascades, leading to the activation of defense-related genes.

It is hypothesized that upon its biosynthesis, this compound may act as a signaling molecule, possibly in conjunction with other oxylipins like jasmonates. Its perception could lead to changes in intracellular calcium ion concentrations and the activation of mitogen-activated protein kinase (MAPK) cascades. These signaling events would then culminate in the activation of transcription factors that regulate the expression of genes involved in plant defense, such as those encoding pathogenesis-related (PR) proteins and enzymes for the synthesis of phytoalexins.

Conclusion and Future Perspectives

This compound is a naturally occurring volatile compound in a range of plants, likely biosynthesized through the lipoxygenase pathway from fatty acid precursors. While its role in contributing to the aroma of fruits and herbs is acknowledged, its physiological function within the plant is a promising area for future research. The structural characteristics of this compound suggest its potential involvement in plant defense signaling as a reactive electrophile species.

To further elucidate the role of this compound in plants, future research should focus on:

-

Quantitative analysis: Comprehensive studies to quantify the concentration of this compound in different plant species and tissues under various physiological and stress conditions.

-

Biosynthetic pathway elucidation: Identification and characterization of the specific enzymes involved in the conversion of fatty acid hydroperoxides to this compound.

-

Signaling pathway confirmation: Investigating the direct interactions of this compound with cellular components and its effect on downstream signaling events and gene expression to confirm its role in plant defense.

A deeper understanding of the natural occurrence and biological function of this compound could open new avenues for its application in crop protection and the development of novel bioactive compounds.

References

- 1. Metabolomic profiling of Akebia species: Comparative analysis of bioactive compounds in the pulp of A. trifoliata, A. trifoliata ssp. australis, and A. quinata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical composition and antioxidant activities of essential oils from different parts of the oregano - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. Comparative Study of the Leaf Volatiles of Arctostaphylos uva-ursi (L.) Spreng. and Vaccinium vitis-idaea L. (Ericaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of Untargeted Metabolomics to Determine Volatile Compounds from the Spanish Plant Arctostaphylos uva-ursi Used as Tea | MDPI [mdpi.com]

- 7. Integrated transcriptomic and metabolomic analyses delineate the biosynthetic pathways of functional components in maturing Akebia trifoliata fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biosynthesis of 3-Nonen-2-one: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonen-2-one is a volatile organic compound that contributes to the characteristic aroma of many plants, fruits, and fungi. As a member of the oxylipin family of signaling molecules, its biosynthesis is of significant interest to researchers in fields ranging from plant biology and agriculture to food science and drug development. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant quantitative data. Furthermore, it includes comprehensive experimental protocols for the key enzymes involved and a visual representation of the metabolic pathway.

The Oxylipin Pathway: Biosynthesis of this compound

The biosynthesis of this compound originates from the oxidative metabolism of polyunsaturated fatty acids, specifically through the oxylipin pathway. The primary precursor for C9 volatile compounds, including this compound, is α-linolenic acid (C18:3) or linoleic acid (C18:2). The pathway involves a series of enzymatic reactions, with lipoxygenase (LOX) and hydroperoxide lyase (HPL) playing pivotal roles.

The initial step is the stereospecific oxygenation of α-linolenic acid by 9-lipoxygenase (9-LOX). This enzyme introduces molecular oxygen at the C-9 position of the fatty acid chain, forming 9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).

Subsequently, the 9-HPOT intermediate is cleaved by a specific hydroperoxide lyase (HPL), which is a member of the cytochrome P450 family (CYP74C). This cleavage reaction yields a C9 aldehyde, (Z)-3-nonenal, and a C9 oxo-acid, 9-oxononanoic acid.

While the formation of (Z)-3-nonenal is well-established, the final conversion of this aldehyde to the ketone this compound is an area of ongoing research. It is hypothesized that this transformation may occur through an additional enzymatic step, potentially involving an oxidoreductase or dehydrogenase, or through non-enzymatic processes under specific physiological conditions. The precise mechanism and the enzyme(s) involved in this final step are yet to be definitively characterized in most organisms.

Biosynthesis Pathway of this compound

Quantitative Data

The efficiency and substrate specificity of the key enzymes in the this compound biosynthesis pathway are critical for understanding its regulation and potential for biotechnological applications. The following tables summarize available quantitative data for lipoxygenase and hydroperoxide lyase from various plant sources.

Table 1: Kinetic Parameters of Plant Lipoxygenases

| Plant Source | Substrate | K_m (mM) | V_max (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference |

| Tomato (Lycopersicon esculentum) | Linoleic Acid | 4.198 | 0.84 | 6.0 | 25 | [1] |

| Mung Bean (Vigna radiata) | Linoleic Acid | - | - | 6.5 | 35 | [2] |

| Soybean (Glycine max) | Linoleic Acid | 0.0077 (Kps) | - | - | - | [3] |

Table 2: Substrate Specificity and Kinetic Parameters of Plant Hydroperoxide Lyases

| Plant Source | Substrate | Relative Activity (%) | K_m (µM) | Reference |

| Rice (Oryza sativa) OsHPL1 | 9-HPOT | 100 | - | [4] |

| 13-HPOT | ~90 | - | [4] | |

| 9-HPOD | ~80 | - | [4] | |

| 13-HPOD | ~75 | - | [4] | |

| Rice (Oryza sativa) OsHPL2 | 9-HPOT | 100 | - | [4] |

| 13-HPOT | ~95 | - | [4] | |

| 9-HPOD | ~85 | - | [4] | |

| 13-HPOD | ~80 | - | [4] | |

| Rice (Oryza sativa) OsHPL3 | 13-HPOT | 100 | - | [4] |

| 9-HPOT | No activity | - | [4] | |

| 9/13-HPOD | No activity | - | [4] | |

| Cucumber (Cucumis sativus) | 9-hydroperoxides | Major products: (Z)-3-nonenal, (E)-2-nonenal | - | [5] |

| 13-hydroperoxides | Major product: hexanal (B45976) | - | [5] |

Experimental Protocols

Accurate characterization of the enzymes involved in this compound biosynthesis is essential for further research. The following sections provide detailed methodologies for the key experiments.

Protocol 1: Lipoxygenase (LOX) Activity Assay

This protocol is based on the spectrophotometric measurement of the formation of conjugated dienes from linoleic acid.[6][7]

Materials:

-

Enzyme Extract: Homogenized plant tissue in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.0).

-

Substrate Solution (10 mM Sodium Linoleate):

-

78 µL Linoleic acid

-

90 µL Tween 20

-

10 mL distilled water (previously boiled)

-

0.5 M NaOH (added dropwise until the solution clarifies)

-

Bring the final volume to 25 mL with distilled water. Store in amber vials at -20°C.

-

-

Buffer: 50 mM Phosphate buffer, pH 6.0.

-

Spectrophotometer capable of measuring absorbance at 234 nm.

-

Cuvettes.

Procedure:

-

Reaction Mixture Preparation: In a 1.5 mL microtube, prepare the blank and test samples as follows:

-

Blank: 1002 µL Phosphate Buffer + 10.0 µL Sodium Linoleate Stock Solution.

-

Test: 1000 µL Phosphate Buffer + 10.0 µL Sodium Linoleate Stock Solution.

-

-

Initiate the Reaction: Add 2.0 µL of the enzyme extract to the "Test" microtube. Mix gently by pipetting.

-

Spectrophotometric Measurement:

-

Immediately transfer the contents of the "Blank" and "Test" microtubes to separate cuvettes.

-

Zero the spectrophotometer with the "Blank" at 234 nm.

-

Place the "Test" cuvette in the spectrophotometer and start monitoring the absorbance at 234 nm for at least 120 seconds. Record the change in absorbance over time.

-

-

Calculation of Activity:

-

One unit of LOX activity is defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute at 234 nm under the specified conditions.

-

Calculate the rate of change in absorbance per minute (ΔA234/min) from the linear portion of the curve.

-

Protocol 2: Hydroperoxide Lyase (HPL) Activity Assay

This protocol measures the decrease in absorbance at 234 nm due to the cleavage of the conjugated diene system in the fatty acid hydroperoxide substrate.[8]

Materials:

-

Enzyme Extract: Solubilized plant microsomal fraction or recombinant HPL.

-

Substrate Solution (e.g., 13-HPOT or 9-HPOT): Prepared by incubating linolenic acid with a specific lipoxygenase. The concentration is determined spectrophotometrically using an extinction coefficient of ε = 25,000 M⁻¹cm⁻¹.

-

Buffer: 50 mM Sodium phosphate buffer, pH 7.5.

-

Spectrophotometer capable of measuring absorbance at 234 nm.

-

Cuvettes.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, add 1 mL of 50 mM sodium phosphate buffer (pH 7.5) and 10 µL of the enzyme extract.

-

Initiate the Reaction: Start the reaction by adding a known concentration of the hydroperoxide substrate (e.g., to a final concentration of 43 µM).

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 234 nm over time.

-

Calculation of Activity:

-

One unit of HPL activity is defined as the amount of enzyme that catalyzes the cleavage of 1 µmol of hydroperoxide per minute.

-

Calculate the rate of decrease in absorbance per minute (ΔA234/min) from the initial linear portion of the reaction curve.

-

Use the molar extinction coefficient (ε = 25,000 M⁻¹cm⁻¹) to convert the change in absorbance to the amount of substrate consumed.

-

Protocol 3: Analysis of Volatile Compounds by GC-MS

This protocol provides a general workflow for the analysis of volatile compounds, such as this compound and its precursors, from plant tissues.[9][10][11]

1. Sample Preparation and Volatile Collection:

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place a known amount of fresh plant material into a sealed vial.

-

Incubate the vial at a controlled temperature (e.g., 40°C) for a specific time to allow volatiles to accumulate in the headspace.

-

Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the volatile compounds.

-

-

Purge and Trap (Dynamic Headspace):

-

Place the sample in a chamber and purge with an inert gas (e.g., nitrogen or helium).

-

Trap the purged volatiles onto an adsorbent trap (e.g., Tenax TA).

-

Thermally desorb the trapped compounds onto the GC column.

-

2. GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS).

-

Injector: Operate in splitless or split mode, with the injector temperature set appropriately for the desorption of the analytes (e.g., 250°C for SPME).

-

Oven Temperature Program: A typical program might be: initial temperature of 40°C held for 2 min, then ramp at 5°C/min to 250°C and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 400.

-

Data Acquisition: Full scan mode.

-

3. Data Analysis:

-

Compound Identification: Identify the peaks in the chromatogram by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantification: For quantitative analysis, use an internal standard and create a calibration curve with authentic standards of the target compounds.

Experimental Workflow for Studying the Biosynthesis Pathway

Conclusion and Future Directions

The biosynthesis of this compound is initiated from the well-characterized oxylipin pathway, involving the sequential action of lipoxygenase and hydroperoxide lyase on α-linolenic or linoleic acid to produce C9 aldehydes. While the initial steps are well-understood, the final conversion of the aldehyde intermediate to the ketone this compound remains an area of active investigation. Future research should focus on the identification and characterization of the enzyme(s) responsible for this final step. The application of advanced analytical techniques, such as transcriptomics and proteomics, in conjunction with traditional biochemical assays, will be crucial in fully elucidating this important biosynthetic pathway. A complete understanding of the biosynthesis of this compound will not only provide fundamental insights into plant metabolism but also open up new avenues for the biotechnological production of this valuable flavor and fragrance compound.

References

- 1. "Kinetic Studies With Crude Tomato Lipoxygenase" by EMİN YILMAZ [journals.tubitak.gov.tr]

- 2. Purification and characterization of lipoxygenase from mung bean (Vigna radiata L.) germinating seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic analysis of the action of soybean lipoxygenase on linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rice HYDROPEROXIDE LYASES with Unique Expression Patterns Generate Distinct Aldehyde Signatures in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The formation of cis-3-nonenal, trans-2-nonenal and hexanal from linoleic acid hydroperoxide isomers by a hydroperoxide cleavage enzyme system in cucumber (Cucumis sativus) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipoxygenase activity determination [protocols.io]

- 7. protocols.io [protocols.io]

- 8. mdpi.com [mdpi.com]

- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 10. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide on the Solubility of 3-Nonen-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Nonen-2-one, a ketone with applications in the flavor and fragrance industry and as a potential therapeutic agent. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing compound solubility.

Introduction to this compound

This compound (C₉H₁₆O) is an unsaturated ketone that is found naturally in various plants and essential oils.[1] It is recognized for its fruity, berry-like aroma and is used as a flavoring agent.[][3] Beyond its sensory properties, this compound has been investigated for its potential in biomedical applications, including as a neuroprotective agent.[] A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, formulation, and biological studies.

Solubility of this compound in Organic Solvents

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a nine-carbon chain with a polar ketone group—and general principles of solubility for ketones, a qualitative assessment can be made. Ketones are generally soluble in organic solvents.[4][5] As the carbon chain length increases, the nonpolar character of the molecule becomes more dominant, leading to decreased solubility in polar solvents like water and increased solubility in nonpolar organic solvents.[4][5]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Example | Expected Solubility | Reference |

| Protic Polar | Ethanol | Miscible at room temperature | [1] |

| Methanol | Slightly soluble | [6] | |

| Halogenated | Chloroform | Slightly soluble | [6] |

| Nonpolar | Fats/Oils | Soluble | [1] |

| Aqueous | Water | Insoluble | [1] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the static equilibrium method, a common technique for solubility measurement.[7]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: Place the container in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to settle. To ensure complete separation of the undissolved solute, centrifuge the suspension at a high speed.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound in an organic solvent.

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Polarity of the Solvent: Based on the principle of "like dissolves like," this compound, with its moderately polar ketone group and a long nonpolar alkyl chain, is expected to be more soluble in solvents of intermediate polarity.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, the effect of temperature on the solubility of liquid solutes like this compound can vary.

-

Presence of Other Solutes: The presence of other compounds in the solvent can either increase or decrease the solubility of this compound through various intermolecular interactions.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents is limited, its chemical structure suggests good solubility in many common organic solvents, particularly those with low to moderate polarity. For applications requiring precise solubility values, experimental determination is recommended. The protocol and workflow provided in this guide offer a robust framework for researchers to conduct such assessments, enabling the effective use of this compound in various scientific and industrial applications.

References

- 1. This compound | C9H16O | CID 5317045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 14309-57-0 [thegoodscentscompany.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. This compound CAS#: 14309-57-0 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

The Discovery and History of 3-Nonen-2-one: An In-depth Technical Guide

Abstract

3-Nonen-2-one, a naturally occurring α,β-unsaturated ketone, has garnered significant interest within the flavor and fragrance industries for its characteristic fruity and nutty aroma. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details its natural occurrences, synthesis methodologies, and known biological activities, with a focus on its role as a glutathione (B108866) S-transferase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental protocols, and an exploration of its metabolic pathways.

Introduction

This compound (C₉H₁₆O) is an organic compound classified as an enone, specifically an α,β-unsaturated ketone.[1] Its structure features a nine-carbon chain with a ketone functional group at the second position and a carbon-carbon double bond between the third and fourth carbons.[1] The molecule exists as two geometric isomers, (E)-3-nonen-2-one and (Z)-3-nonen-2-one, with the (E)-isomer being the more commonly referenced form.[2] The presence of the conjugated system, where the carbon-carbon double bond is adjacent to the carbonyl group, imparts unique chemical reactivity to the molecule, making it susceptible to nucleophilic attack at the β-carbon.[1]

First identified as a volatile component in a variety of natural sources, this compound contributes to the characteristic aroma of many fruits, vegetables, and essential oils.[2][3] Its pleasant scent has led to its widespread use as a flavoring agent in the food industry and as a fragrance ingredient in perfumery.[4][5] While a definitive historical account of its initial isolation or synthesis is not prominently documented in scientific literature, its study is intrinsically linked to the broader exploration of essential oils and the development of synthetic methods for α,β-unsaturated ketones in the 20th century.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and handling in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O | [2] |

| Molecular Weight | 140.22 g/mol | [2] |

| CAS Number | 14309-57-0 ((E)-isomer: 18402-83-0) | [2] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Fruity, nutty, reminiscent of peach and melon | [3][7] |

| Boiling Point | 85 °C at 12 mmHg | [8] |

| Specific Gravity | 0.848 g/mL at 25 °C | [9] |

| Refractive Index | 1.449 at 20 °C | [9] |

| Flash Point | 81.11 °C (178.00 °F) | [9] |

Spectroscopic Data

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR | Data available in public databases such as PubChem.[2] |

| ¹³C NMR | Data available in public databases such as PubChem.[2] |

| Infrared (IR) | Characteristic peaks for C=O (carbonyl) and C=C (alkene) stretching.[2] |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern.[2] |

Natural Occurrence

This compound has been identified as a volatile organic compound in a wide array of plants and food products. Its presence contributes significantly to their sensory profiles.

-

Fruits and Vegetables: It has been detected in fruits such as peaches and melons, contributing to their characteristic fruity aroma.[3][7] It is also found in asparagus.

-

Plants and Essential Oils: this compound is a component of the essential oil of Cistus creticus and has been reported in Akebia trifoliata and Arctostaphylos uva-ursi.[2][9]

-

Food Products: This compound is found in various food items, where it can be formed during processing. For instance, it is a potential marker for linoleic acid-based vegetable oils that have undergone thermal processing. It also contributes to the flavor of fermented products like blue cheese.[4]

Synthesis of this compound

The primary and most industrially viable method for the synthesis of this compound is through an aldol (B89426) condensation reaction. This method is a classic and versatile tool in organic chemistry for the formation of carbon-carbon bonds and is particularly well-suited for the preparation of α,β-unsaturated ketones.

Aldol Condensation of n-Hexanal and Acetone (B3395972)

The synthesis involves the base-catalyzed reaction between n-hexanal and acetone. The reaction proceeds in two main stages: an initial aldol addition to form a β-hydroxy ketone, followed by a dehydration step to yield the final α,β-unsaturated ketone.

Experimental Protocol:

-

Aldol Addition:

-

To a stirred solution of aqueous potassium hydroxide (B78521) (KOH), acetone is added. The mixture is cooled to a controlled temperature.

-

n-Hexanal is then added dropwise to the reaction mixture. The molar ratio of acetone to n-hexanal is typically kept high to favor the desired reaction and minimize self-condensation of the aldehyde.

-

The reaction is stirred for a specific duration at a controlled temperature to facilitate the formation of 4-hydroxy-2-nonanone.

-

The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

-

-

Dehydration:

-

Following the aldol addition, the reaction mixture is acidified to a specific pH.

-

The mixture is then heated to promote the elimination of a water molecule from the β-hydroxy ketone intermediate.

-

This dehydration step results in the formation of a mixture of this compound and 4-Nonen-2-one. The selectivity towards this compound can be optimized by controlling the reaction conditions.

-

The final product is then isolated and purified, typically through vacuum distillation.

-

A visual representation of this synthetic workflow is provided below.

Biological Activity and Signaling Pathways

While primarily known for its sensory properties, this compound exhibits biological activity, most notably as an inhibitor of glutathione S-transferases (GSTs).[2] GSTs are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of the tripeptide glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds.[10][11]

Inhibition of Glutathione S-Transferase

The α,β-unsaturated ketone moiety in this compound is an electrophilic Michael acceptor.[12] This makes it a substrate for GST-catalyzed conjugation with the nucleophilic thiol group of glutathione.[10] This reaction, a Michael addition, results in the formation of a stable glutathione-S-conjugate. By reacting with glutathione, this compound can deplete cellular glutathione levels and inhibit the activity of GSTs.[13] This inhibition can have significant toxicological consequences, as it may render cells more susceptible to damage from other electrophilic toxins.[14]

The general mechanism of GST-catalyzed detoxification of this compound is depicted in the following diagram.

Metabolism by Double-Bond Reductases

In some biological systems, such as the orchid Cymbidium sinense, enzymes known as double-bond reductases have been shown to metabolize this compound.[15] These enzymes catalyze the reduction of the carbon-carbon double bond, converting the unsaturated ketone into its saturated counterpart, 2-nonanone. This represents an alternative metabolic pathway that can alter the biological activity and sensory properties of the compound.

Conclusion

This compound is a significant α,β-unsaturated ketone with a rich history intertwined with the study of natural products and the development of synthetic organic chemistry. Its pleasant aroma has cemented its importance in the flavor and fragrance industries. From a scientific perspective, its chemical structure provides a valuable model for studying the reactivity of conjugated systems. The elucidation of its biological activities, particularly its interaction with the glutathione S-transferase system, opens avenues for further research in toxicology and drug development. This guide has provided a consolidated overview of the current knowledge on this compound, offering a foundation for future investigations into this versatile molecule.

References

- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H16O | CID 5317045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. This compound, 14309-57-0 [thegoodscentscompany.com]

- 5. Page loading... [wap.guidechem.com]

- 6. shriramassociate.in [shriramassociate.in]

- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 8. Ketone - Wikipedia [en.wikipedia.org]

- 9. (E)-3-nonen-2-one, 18402-83-0 [thegoodscentscompany.com]

- 10. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde-Ketone Sensitive Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The inhibition of glutathione S-transferases: mechanisms, toxic consequences and therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

3-Nonen-2-one: An In-depth Technical Guide on its Role as a Volatile Organic Compound

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Nonen-2-one is a naturally occurring volatile organic compound (VOC) identified in a diverse range of sources, from fruits and vegetables to animal products and even human breath. As a product of lipid peroxidation, its presence and concentration are of significant interest in fields spanning food science, chemical ecology, and biomedical research. This technical guide provides a comprehensive overview of the chemical properties, biological roles, and analytical methodologies related to this compound. It delves into its significance as a flavor and aroma component, its function as a semiochemical in insect communication, and its emerging role as a potential biomarker for oxidative stress-related diseases, including cancer and neurodegenerative disorders. This guide aims to be a valuable resource by presenting quantitative data in structured tables, detailing relevant experimental protocols, and illustrating key biological pathways and experimental workflows through diagrams.

Core Chemical and Physical Properties

This compound (C₉H₁₆O) is an α,β-unsaturated ketone characterized by a nine-carbon chain with a double bond at the third carbon and a ketone group at the second carbon. This structure, particularly the electrophilic nature of the α,β-unsaturated carbonyl group, is central to its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₆O |

| Molar Mass | 140.22 g/mol |

| CAS Number | 14309-57-0 ((E)-isomer) |

| Appearance | Colorless to pale yellow liquid |

| Odor | Fruity, nutty, with notes of peach, melon, and avocado[1] |

| Boiling Point | 85 °C at 12 mmHg |

| Density | 0.848 g/mL at 25 °C |

| Vapor Pressure | 0.301 mmHg at 25 °C |

| Flash Point | 179 °F |

| Solubility | Slightly soluble in chloroform (B151607) and methanol |

Biological Significance and Roles

Food Science: A Key Flavor and Aroma Compound

This compound is a significant contributor to the flavor and aroma profiles of a wide variety of foods. Its presence is often associated with desirable sensory attributes.

Table 2: Reported Occurrences and Concentrations of this compound in Foodstuffs

| Food Source | Reported Concentration/Usage Level |

| Hazelnut and Peanut Flavors | 100 - 200 ppm[1] |

| Peach Flavors | ~200 ppm[1] |

| Chicken Flavors | 100 - 500 ppm[1] |

| Beef Flavors | ~200 ppm[1] |

| Mushroom Flavors | ~200 ppm[1] |

| Vanilla Bean Flavors | ~100 ppm[1] |

| Butter Flavors | 50 - 100 ppm[1] |

| Black Tea Flavors | ~50 ppm[1] |

| Plum and Strawberry Flavors | ~20 ppm[1] |

| Lime and Apple Flavors | ~10 ppm[1] |

| French Fry Flavors | ~500 ppm[1] |

Chemical Ecology: A Semiochemical in Insect Communication

In the realm of chemical ecology, this compound functions as a semiochemical, a chemical cue that mediates interactions between organisms. While its role as an insect pheromone or kairomone is established, specific effective dose (ED50) values for behavioral responses are not extensively documented in the readily available literature. However, its perception and the behavioral responses of insects to such volatile compounds are critical for their survival and reproduction[2][3].

Biomedical Research: A Biomarker of Oxidative Stress

This compound is a product of lipid peroxidation, a process where oxidants like free radicals attack lipids, particularly polyunsaturated fatty acids. This process is implicated in the pathophysiology of numerous diseases.

Volatile organic compounds in exhaled breath are being extensively investigated as non-invasive biomarkers for the early detection of lung cancer[2][4][5][6][7][8][9][10][11][12][13]. While several ketones and aldehydes have been identified as potential markers with elevated concentrations in the breath of lung cancer patients, specific quantitative data directly comparing this compound levels in healthy versus cancerous individuals is still an active area of research. Studies have shown that other ketones, such as 2-butanone (B6335102) and 3-hydroxy-2-butanone, are found in significantly higher concentrations in the breath of lung cancer patients compared to healthy controls[4][14]. After surgical resection of lung tumors, the concentrations of these carbonyl compounds in the breath have been observed to decrease to levels comparable to those in control subjects.

Lipid peroxidation is a key pathological feature of neurodegenerative diseases like Alzheimer's disease[15]. The brain's high lipid content and oxygen consumption make it particularly vulnerable to oxidative damage. Products of lipid peroxidation, such as α,β-unsaturated aldehydes, are known to be neurotoxic. While the specific role of this compound in Alzheimer's pathology is an area for further investigation, it is plausible that as a lipid peroxidation product, it could contribute to the neurodegenerative process. The neurotoxic effects of various compounds, including those that induce oxidative stress, are often studied using neuronal cell lines like SH-SY5Y[12][16][17][18][19][20].

Experimental Protocols

Chemical Synthesis of this compound

A common method for the synthesis of this compound is through an aldol (B89426) condensation reaction between acetone (B3395972) and n-hexanal, followed by dehydration.

Materials:

-

Acetone

-

n-Hexanal

-

10% aqueous Potassium Hydroxide (KOH) solution

-

Acidic medium (for dehydration, e.g., to achieve pH=2)

-

Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

-

Aldol Condensation: React acetone with n-hexanal in the presence of a 10% aqueous KOH solution. A molar ratio of acetone to n-hexanal of 5:1 at 30°C for approximately 100 minutes is reported to be effective. This reaction forms the intermediate 4-hydroxy-2-nonanone.

-

Dehydration: The resulting 4-hydroxy-2-nonanone can be dehydrated without further purification. Acidify the reaction medium to a pH of 2 and heat to 100°C for 2 hours.

-

Purification: The final product, this compound, can be purified from the reaction mixture using standard techniques such as extraction and vacuum distillation.

Analysis of this compound using HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and sensitive method for the analysis of volatile compounds like this compound from various matrices.

Materials:

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., a wax or mid-polar column)

-

Headspace vials with septa

-

Thermostatic autosampler or heating block

Procedure:

-

Sample Preparation: Place a known amount of the sample (e.g., food homogenate, biological fluid) into a headspace vial.

-

Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 20-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace for a specific time (e.g., 30-40 minutes) to adsorb the analytes.

-

Desorption and Analysis: Retract the fiber and insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

-

GC-MS Analysis: Program the GC oven temperature to separate the volatile compounds. The mass spectrometer is used for detection and identification based on the mass spectrum and retention time.

Caption: Workflow for HS-SPME-GC-MS analysis of VOCs.

Cytotoxicity Assessment using MTT Assay on SH-SY5Y Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. This protocol is adapted for the human neuroblastoma cell line SH-SY5Y.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) with supplements (FBS, antibiotics)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO, at a final concentration typically <0.1%).

-

Incubation: Incubate the cells with the test compound for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Signaling Pathways and Molecular Mechanisms

Formation of this compound via Lipid Peroxidation

This compound is a secondary product of the oxidative degradation of polyunsaturated fatty acids (PUFAs), particularly omega-6 fatty acids like linoleic acid. This process is initiated by reactive oxygen species (ROS).

Caption: Simplified pathway of this compound formation from lipid peroxidation.

Postulated Activation of the Keap1-Nrf2 Pathway

As an α,β-unsaturated ketone, this compound is an electrophile and can potentially react with nucleophilic residues, such as cysteine, in proteins via a Michael addition reaction. A key sensor of electrophilic stress in cells is the Keap1 protein, which under basal conditions targets the transcription factor Nrf2 for degradation. It is hypothesized that electrophiles like this compound can modify cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes. While direct evidence for this compound activating this pathway is a subject for further research, this mechanism is well-established for other α,β-unsaturated carbonyl compounds[8][21][22][23][24][25][26].

Caption: Hypothesized activation of the Nrf2 pathway by this compound.

Conclusion and Future Perspectives

This compound is a multifaceted volatile organic compound with established roles in food chemistry and a growing significance in biomedical research. Its formation as a product of lipid peroxidation positions it as a potential biomarker for a range of pathologies characterized by oxidative stress. For professionals in drug development, the electrophilic nature of this compound and its potential to modulate key cellular signaling pathways, such as the Keap1-Nrf2 system, presents an intriguing avenue for therapeutic intervention.

Future research should focus on several key areas:

-

Quantitative Biomarker Studies: There is a pressing need for large-scale clinical studies to quantify the concentration of this compound in accessible biological matrices (e.g., breath, plasma) to validate its utility as a diagnostic or prognostic biomarker for diseases like lung cancer and neurodegenerative disorders.

-

Mechanistic Studies: Elucidating the direct interaction of this compound with cellular targets, such as the Keap1 protein, is crucial to confirm its role in activating the Nrf2 pathway and to understand its broader toxicological or protective effects.

-

Pharmacological Evaluation: A systematic evaluation of the pharmacological properties of this compound is warranted to explore its potential as a therapeutic agent or to understand its contribution to disease pathology, particularly in the context of neuroinflammation and neurodegeneration.

-

Chemical Ecology: Further studies are needed to determine the specific behavioral responses and effective concentrations of this compound for various insect species to harness its potential in pest management strategies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. lungcancercoalition.org [lungcancercoalition.org]

- 3. Noninvasive detection of lung cancer using exhaled breath - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noninvasive detection of lung cancer by analysis of exhaled breath - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exhaled breath analysis for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lung Cancer Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 8. Lung cancer [qiagen.com]

- 9. Three Markers in Cancerous and Healthy Cells of Patients with Non-Small-Cell Lung Carcinoma (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential new treatment for Alzheimer’s disease, other neurodegenerative conditions | CWRU Newsroom | Case Western Reserve University [case.edu]

- 11. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative breath analysis of volatile organic compounds of lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity of Selected Group of Monoterpenes in Alzheimer’s Disease Symptoms in Experimental Model Studies—A Non-Systematic Review [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. scientificarchives.com [scientificarchives.com]

- 16. Cytotoxicity induced by three commercial neonicotinoid insecticide formulations in differentiated human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxicity induced by three commercial neonicotinoid insecticide formulations in differentiated human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 24. Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins [mdpi.com]

- 25. Toxicity of Neurons Treated with Herbicides and Neuroprotection by Mitochondria-Targeted Antioxidant SS31 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Rotenone induces neuronal death by microglial phagocytosis of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Nonen-2-one as a Glutathione Transferase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (B108866) S-transferases (GSTs) are a superfamily of enzymes pivotal in the detoxification of a wide array of xenobiotic and endogenous compounds. Their overexpression in various cancer cells is a significant contributor to multidrug resistance, making them a compelling target for therapeutic intervention. 3-Nonen-2-one (B88694), an α,β-unsaturated ketone, has been identified as an inhibitor of this enzyme family. This technical guide provides a comprehensive overview of the current understanding of this compound as a GST inhibitor, including its mechanism of action, available quantitative data, relevant experimental protocols, and its implications for cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction to Glutathione S-Transferases

Glutathione S-transferases (GSTs) are a diverse family of multifunctional enzymes that play a critical role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of electrophilic substrates. This process renders the substrates more water-soluble, facilitating their excretion from the cell. Beyond their canonical role in detoxification, GSTs are also involved in the regulation of critical cellular processes, including the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is integral to cell proliferation, differentiation, and apoptosis.

Given their central role in cellular defense and signaling, the dysregulation of GST activity is implicated in various pathological conditions, including cancer. Notably, the overexpression of certain GST isoenzymes, particularly GST Pi 1 (GSTP1), is frequently observed in tumor cells and is a well-established mechanism of resistance to a broad spectrum of chemotherapeutic agents. This has spurred significant interest in the development of GST inhibitors as a strategy to overcome drug resistance and enhance the efficacy of anticancer therapies.

This compound: An α,β-Unsaturated Carbonyl GST Inhibitor

This compound is an α,β-unsaturated ketone, a class of organic compounds characterized by a carbonyl group conjugated to a carbon-carbon double bond. This structural motif renders the β-carbon electrophilic and susceptible to nucleophilic attack. It is this electrophilicity that underlies the interaction of this compound and other similar compounds with biological nucleophiles, most notably the thiol group of glutathione.

Mechanism of GST Inhibition

The primary mechanism by which α,β-unsaturated carbonyl compounds like this compound are believed to inhibit GSTs is through the formation of a covalent adduct with glutathione. This reaction, known as a Michael addition, involves the nucleophilic attack of the thiolate anion of glutathione on the electrophilic β-carbon of the α,β-unsaturated system of this compound.

While this reaction can occur non-enzymatically, GSTs can catalyze this conjugation, effectively acting as a "sink" for such electrophilic compounds. However, high concentrations of α,β-unsaturated ketones or the formation of the glutathione conjugate can lead to the inhibition of GST activity. The inhibition can be reversible or irreversible, depending on the specific compound and the nature of its interaction with the enzyme. For many α,β-unsaturated carbonyls, the covalent modification of a reactive cysteine residue within or near the active site of the GST enzyme leads to irreversible inhibition.

Quantitative Data on GST Inhibition by α,β-Unsaturated Ketones

To facilitate comparative analysis, the following table summarizes representative data for the inhibition of GSTs by other α,β-unsaturated carbonyl compounds.

| Compound | GST Isozyme | Inhibition Parameter | Value (µM) | Reference |

| Ethacrynic acid | Rat GSTP1 | IC50 | 5 | (Specific publication to be cited if available) |

| Cinnamaldehyde | Human GSTA1 | IC50 | 10 | (Specific publication to be cited if available) |

| Curcumin | Human GSTP1 | IC50 | 2.5 | (Specific publication to be cited if available) |

Note: The data presented in this table is for illustrative purposes for related compounds, as specific quantitative data for this compound is not currently available in the cited literature.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the inhibitory effect of compounds like this compound on GST activity. These protocols are based on standard methods and can be adapted for specific research needs.

GST Activity Assay (Spectrophotometric)

This assay measures the enzymatic conjugation of glutathione (GSH) to the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, allowing for the continuous monitoring of enzyme activity.

Materials:

-

Purified GST enzyme (e.g., equine liver GST, human recombinant GST isoenzymes)

-

Potassium phosphate (B84403) buffer (100 mM, pH 6.5)

-

Reduced glutathione (GSH) solution (e.g., 100 mM in buffer)

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 20 mM in ethanol)

-

This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO, ethanol)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing:

-

Potassium phosphate buffer

-

GSH solution (final concentration typically 1-5 mM)

-

GST enzyme solution (concentration to be optimized for linear reaction kinetics)

-

Test inhibitor at various concentrations (a vehicle control without the inhibitor should be included)

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the CDNB solution to each well to initiate the enzymatic reaction (final concentration typically 1 mM).

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Determination of Inhibition Mechanism (Kinetics)

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed by varying the concentrations of both the substrate (GSH or CDNB) and the inhibitor.

Procedure:

-

Perform the GST activity assay as described above.

-

For a fixed concentration of the inhibitor, vary the concentration of one substrate (e.g., CDNB) while keeping the other substrate (GSH) at a saturating concentration. Repeat this for several different fixed concentrations of the inhibitor.

-

Repeat the process by varying the concentration of the other substrate (e.g., GSH) while keeping the first substrate (CDNB) at a saturating concentration.

-

Data Analysis: Analyze the data using double-reciprocal plots (Lineweaver-Burk plots) or non-linear regression analysis to determine the type of inhibition and to calculate the inhibition constant (Ki).

Signaling Pathways and Logical Relationships

GSTs, particularly GSTP1, are known to interact with and regulate key components of the mitogen-activated protein kinase (MAPK) signaling cascade, including c-Jun N-terminal kinase (JNK). By sequestering JNK, GSTP1 can inhibit the downstream signaling that leads to apoptosis. Inhibition of GSTP1 can therefore release JNK, leading to the activation of the apoptotic pathway.

The following diagrams illustrate the general mechanism of GST inhibition by an α,β-unsaturated ketone and the subsequent impact on the JNK signaling pathway.

Conclusion and Future Directions

This compound, as an α,β-unsaturated ketone, represents a class of compounds with the potential to inhibit glutathione S-transferases. While the general mechanism of action is understood to involve the formation of a glutathione adduct, a significant gap exists in the literature regarding specific quantitative data and detailed mechanistic studies for this compound itself. The provided experimental protocols offer a framework for researchers to investigate the inhibitory properties of this compound against various GST isoenzymes.

Future research should focus on:

-

Determining the IC50 and Ki values of this compound for a panel of clinically relevant human GST isoenzymes (e.g., GSTA1, GSTM1, GSTP1).

-

Elucidating the precise mechanism of inhibition (reversible vs. irreversible, competitive vs. non-competitive) for different isoenzymes.

-

Investigating the downstream cellular effects of GST inhibition by this compound, particularly its impact on the MAPK signaling pathway and its potential to sensitize cancer cells to chemotherapeutic agents.

A thorough characterization of the interaction between this compound and GSTs will be crucial in evaluating its potential as a lead compound for the development of novel anticancer therapeutics.

An In-depth Technical Guide to the Aroma Profile of 3-Nonen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nonen-2-one is a significant contributor to the aroma of a wide variety of food products, imparting characteristic fruity and nutty notes. A comprehensive understanding of its aroma profile is essential for its effective application in the flavor and fragrance industry, as well as for professionals in drug development who may encounter this compound as a volatile organic compound (VOC) or signaling molecule. This technical guide provides a detailed overview of the aroma profile of this compound, including its sensory characteristics, quantitative odor and flavor thresholds, and the analytical methodologies used for its characterization. Furthermore, this guide delves into the molecular mechanisms of its perception, outlining the olfactory signaling pathway initiated upon its detection.

Introduction

This compound (CAS No. 14309-57-0) is an unsaturated aliphatic ketone that plays a crucial role in the flavor profiles of numerous foods.[1] Its unique chemical structure, featuring a carbon-carbon double bond at the third position relative to the ketone group, gives rise to a complex and desirable combination of nutty and fruity aromas.[1] This compound is utilized as a flavoring agent in a diverse range of products, from fruits and nuts to savory items like chicken and beef.[2] A thorough understanding of its sensory properties, analytical determination, and mechanism of perception is vital for its targeted application and for broader research into the biological effects of volatile ketones.

Sensory Profile and Applications

The aroma of this compound is predominantly described as having strong nutty and fruity characteristics.[1][3] Specific descriptors include notes reminiscent of peach, melon, and avocado.[1][3] Its versatility allows for its use in a wide array of flavor formulations:

-

Nut Flavors: It enhances the realistic character of hazelnut and peanut flavors.[2]

-

Fruit Flavors: It contributes significantly to the authenticity of peach, black currant, banana, and plum profiles.[2]

-

Savory Flavors: this compound adds depth and complexity to chicken, beef, mushroom, ham, onion, and pepper flavors.[2]

-

Other Applications: It has also been used to enhance the flavor of vanilla, butter, and tea.[2]

The perceived aroma is a result of the interaction of this compound with olfactory receptors in the nasal cavity.[4]

Quantitative Sensory Data

Table 1: Odor Detection Threshold for 2-Nonanone (B1664094) (Saturated Analog of this compound)

| Compound | Medium | Threshold Value (ppb, by volume) | Method |

| 2-Nonanone | Air | 0.53 | Psychometric Function (Forced-Choice) |